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Clinical Response Duration Data

The following table summarizes the key efficacy data for avutometinib-based regimens from recent clinical

trials.
Objective Median Duration of
Trial | Regimen Cancer Type Response Rate Progression-Free Response (DoR) /
(ORR) Survival (PFS) Note
FRAME [1] Low-Grade 42.3% (11/26) 20.1 months Median PFS
Serous Ovarian provided; specific
Cancer (LGSOC) DoR not reported.
Avutometinib +
Defactinib
RAMP 201 Recurrent 45% (13/29) Data Immature Tumor shrinkage
(Interim) [2] LGSOC observed in 86%

(25/29) of patients.

Avutometinib +
Defactinib
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Objective Median Duration of
Trial / Regimen Cancer Type Response Rate Progression-Free Response (DoR) /
(ORR) Survival (PFS) Note
Preclinical Cutaneous N/A (Preclinical)  Prolonged survival Combination
Melanoma Melanoma (with in mice promoted tumor
Model [2] brain mets) regression in vivo.

Key Experimental Protocols

The data in the table above comes from rigorous clinical and preclinical studies. Here are the methodologies

for the key trials:

e FRAME Trial (NCT03875820) Design [1]:

o Phase: Phase 1

o Study Type: First-in-human, open-label trial evaluating the combination of avutometinib and
defactinib.

o Dosing Schedule: The recommended Phase 2 dose (RP2D) was avutometinib 3.2 mg orally
once daily, twice weekly (e.g., Monday/Thursday) and defactinib 200 mg orally twice daily,
7 days a week. Both drugs were administered on a 3 weeks on, 1 week off cycle.

o Patient Population: Adults with advanced solid tumors, including expansion cohorts for
LGSOC, KRAS-mutated NSCLC, colorectal cancer (CRC), and pancreatic cancer.

o Primary Endpoint: Determination of the recommended phase 2 dose and schedule (RP2D).

o Key Efficacy Measures: Objective response rate (ORR) per RECIST criteria and progression-
free survival (PFS).

« RAMP 201 Trial (NCT04625270) Design [2]:

Phase: Phase 2

Study Type: A study focusing on patients with recurrent LGSOC.
Primary Endpoint: Objective response rate (ORR).

Context: This trial builds on the synergy observed in preclinical models.

o

[¢]

[¢]

[e]

Mechanism of Action and Synergistic Rationale
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The therapeutic rationale for combining avutometinib with defactinib is based on targeting two

interconnected pathways that cancers use to survive and develop resistance.

¢ Avutometinib: A RAF/MEK Clamp: Unlike traditional MEK-only inhibitors, avutometinib has a
unique dual mechanism. It inhibits MEK kinase activity and acts as a "clamp," inducing the formation
of inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents RAF from
phosphorylating and re-activating MEK, leading to a more profound and durable suppression of the

MAPK pathway [1] [3].

¢ Defactinib: A Focal Adhesion Kinase (FAK) Inhibitor: Defactinib is an oral inhibitor of FAK and
the related protein Pyk2. FAK integrates signals from growth factor receptors and integrins, regulating
cell survival, proliferation, and migration. Critically, FAK activation is a known mechanism of

resistance to MAPK pathway inhibition [2] [3].

The diagram below illustrates how this combination overcomes resistance.
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This synergistic combination provides a more complete and durable anti-tumor response by
simultaneously attacking the primary driver pathway (MAPK) and a key adaptive resistance pathway (FAK),
which also suppresses other resistance mechanisms like PI3K and YAP/TEAD signaling [2] [3].
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Interpretation and Research Context

¢ Focus on Specific Cancers: The most compelling efficacy data for the avutometinib-defactinib
combination currently exists for Low-Grade Serous Ovarian Cancer (LGSOC), a tumor known to be
relatively resistant to chemotherapy [1].

e Ongoing Research: The combination is under active investigation in other RAS/MAPK-driven
tumors, including KRAS-mutant non-small cell lung cancer (NSCLC) and cutaneous melanoma,
through the RAMP clinical trial program [2] [3].

¢ Direct Comparisons: The available search results do not contain head-to-head clinical trial data
directly comparing the duration of response of avutometinib to other specific MEK inhibitors (e.g.,
trametinib, cobimetinib). The data presented establishes its profile primarily within its specific
combination context.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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